1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one typically involves the reaction of 5-bromopyridine with an appropriate imidazolidinone precursor. One common method involves the use of organometallic intermediates, such as Grignard reagents or lithium reagents, to introduce the bromopyridine moiety onto the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of reaction control, safety, and scalability. Continuous flow microreactor technology has been employed to generate highly reactive organometallic intermediates, facilitating the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine-containing compounds.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity. The imidazolidinone ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a piperidine ring instead of an imidazolidinone ring, which may result in different biological activities and properties.
1-(5-Bromo-3-nitropyridin-2-yl)piperazine: This compound contains a piperazine ring and a nitro group, which can significantly alter its reactivity and applications.
Uniqueness
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one is unique due to its specific combination of a bromopyridine moiety and an imidazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C9H10BrN3O/c1-12-4-5-13(9(12)14)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
RKGOPLFLMBQTCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.